Cas no 1804468-17-4 (Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate)

Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a difluoromethyl group at the 4-position and chloro-fluoro substitution at the 3- and 5-positions—enhance reactivity and selectivity in cross-coupling and nucleophilic substitution reactions. The ethyl ester moiety provides versatility for further functionalization, making it a valuable intermediate in the development of bioactive compounds. The presence of multiple halogens and fluorinated groups contributes to improved metabolic stability and lipophilicity, which are advantageous in drug design. This compound is particularly useful in constructing heterocyclic frameworks for applications in medicinal chemistry and crop protection.
Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate structure
1804468-17-4 structure
Product Name:Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate
CAS No:1804468-17-4
MF:C9H7ClF3NO2
MW:253.605592012405
CID:4866310
Update Time:2025-10-29

Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate
    • Inchi: 1S/C9H7ClF3NO2/c1-2-16-9(15)7-6(11)5(8(12)13)4(10)3-14-7/h3,8H,2H2,1H3
    • InChI Key: VKINVJSSPRXTOC-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C(=O)OCC)C(=C1C(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 255
  • XLogP3: 2.8
  • Topological Polar Surface Area: 39.2

Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029053936-1g
Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate
1804468-17-4 97%
1g
$1,504.90 2022-04-02

Additional information on Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate

Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate (CAS No. 1804468-17-4): A Comprehensive Overview

Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate (CAS No. 1804468-17-4) is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural features, exhibits promising biological activities and has been extensively studied for its potential applications in drug development.

The molecular structure of Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate consists of a pyridine core substituted with chloro, difluoromethyl, and fluoro groups. These fluorinated moieties are known to enhance the metabolic stability and binding affinity of molecules, making them valuable in the design of novel therapeutic agents. The presence of a carboxylate ester group at the 2-position further expands its utility in synthetic chemistry, allowing for modifications and derivatization to tailor its pharmacological properties.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated heterocycles in the development of small-molecule drugs. Pyridine derivatives, in particular, have been extensively explored due to their diverse biological activities and favorable pharmacokinetic profiles. Among these, Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate stands out as a versatile intermediate that can be incorporated into various pharmacophores to develop compounds with enhanced efficacy and reduced toxicity.

In the context of drug discovery, the synthesis and characterization of Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate have been reported in several studies. Researchers have demonstrated efficient synthetic routes that utilize readily available starting materials and modern catalytic methods. These methods often involve multi-step reactions, including halogenation, fluorination, and esterification, to construct the desired framework.

The biological activity of Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate has been evaluated in various in vitro and in vivo models. Preliminary studies suggest that this compound exhibits inhibitory effects on certain enzymes and receptors, making it a potential candidate for treating a range of diseases. For instance, its ability to modulate kinase activity has been explored in cancer research, where fluorinated pyridines have shown promise as anti-cancer agents.

Moreover, the structural flexibility of Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate allows for further derivatization to optimize its pharmacological properties. By introducing additional functional groups or altering the substitution pattern, researchers can fine-tune the compound's bioavailability, selectivity, and target specificity. This adaptability makes it a valuable building block in the development of novel therapeutics.

The role of computational chemistry in the study of Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate cannot be overstated. Molecular modeling techniques have been employed to predict binding interactions with biological targets and to rationalize observed biological activities. These computational approaches provide insights into the compound's mechanism of action and help guide the design of more effective derivatives.

In conclusion, Ethyl 5-chloro-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate (CAS No. 1804468-17-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the future of medicinal chemistry.

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